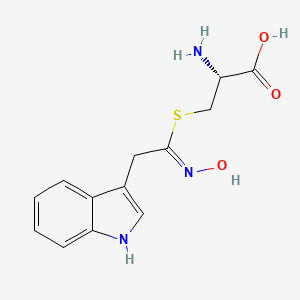
S-(Indolylmethylthiohydroximoyl)-L-cysteine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-(Indolylmethylthiohydroximoyl)-L-cysteine is a complex organic compound with a unique structure that includes an indole moiety, an amino group, and a sulfanylpropanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of S-(Indolylmethylthiohydroximoyl)-L-cysteine typically involves multiple steps, starting from readily available precursors. One common approach is to start with the indole derivative, which undergoes a series of reactions including nitration, reduction, and coupling with other intermediates to form the desired compound. The reaction conditions often involve the use of catalysts, specific temperature controls, and pH adjustments to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-pressure systems, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
S-(Indolylmethylthiohydroximoyl)-L-cysteine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonimidoyl group to an amine.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions typically require specific solvents, temperature controls, and sometimes catalysts to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
科学研究应用
Chemistry
In chemistry, S-(Indolylmethylthiohydroximoyl)-L-cysteine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biology, this compound can be used as a probe to study enzyme mechanisms and protein interactions. Its ability to form stable complexes with metal ions makes it useful in biochemical assays.
Medicine
In medicine, this compound has potential therapeutic applications. It can be investigated for its role as an enzyme inhibitor or as a lead compound for drug development.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in catalysis and material science.
作用机制
The mechanism of action of S-(Indolylmethylthiohydroximoyl)-L-cysteine involves its interaction with specific molecular targets. The indole moiety can interact with aromatic residues in proteins, while the amino and hydroxyl groups can form hydrogen bonds with active site residues. This allows the compound to inhibit enzyme activity or modulate protein function. The sulfanyl group can also participate in redox reactions, further influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
(2R)-2-amino-3-[(Z)-N-hydroxy-C-(1H-indol-3-ylmethyl)carbonimidoyl]propanoic acid: Similar structure but lacks the sulfanyl group.
(2R)-2-amino-3-[(Z)-N-hydroxy-C-(1H-indol-3-ylmethyl)carbonimidoyl]butanoic acid: Similar structure with a longer carbon chain.
(2R)-2-amino-3-[(Z)-N-hydroxy-C-(1H-indol-3-ylmethyl)carbonimidoyl]sulfanylbutanoic acid: Similar structure with both the sulfanyl group and a longer carbon chain.
Uniqueness
The presence of the sulfanyl group in S-(Indolylmethylthiohydroximoyl)-L-cysteine distinguishes it from other similar compounds
属性
分子式 |
C13H15N3O3S |
|---|---|
分子量 |
293.34 g/mol |
IUPAC 名称 |
(2R)-2-amino-3-[(Z)-N-hydroxy-C-(1H-indol-3-ylmethyl)carbonimidoyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C13H15N3O3S/c14-10(13(17)18)7-20-12(16-19)5-8-6-15-11-4-2-1-3-9(8)11/h1-4,6,10,15,19H,5,7,14H2,(H,17,18)/b16-12-/t10-/m0/s1 |
InChI 键 |
GREVXYZKHGJYAU-HPCMQXCGSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C(=CN2)C/C(=N/O)/SC[C@@H](C(=O)O)N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=NO)SCC(C(=O)O)N |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,3S,4R,5S)-3-[(Z)-3-(3,4-Dihydroxyphenyl)prop-2-enoyl]oxy-1-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-4,5-dihydroxycyclohexane-1-carboxylic acid](/img/structure/B1263652.png)
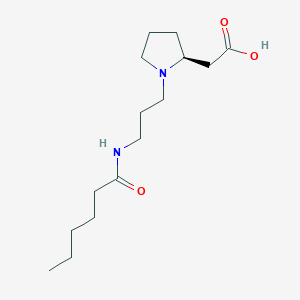
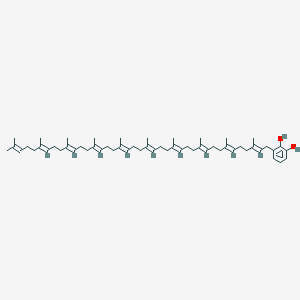
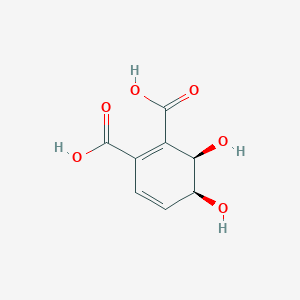

![N-[(E)-(2-methylphenyl)methylideneamino]thiadiazole-4-carboxamide](/img/structure/B1263661.png)
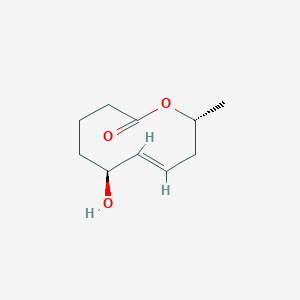
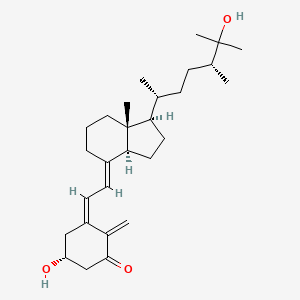
![alpha-D-mannopyranosyl-(1->6)-[alpha-D-mannopyranosyl-(1->2)-alpha-D-mannopyranosyl-(1->2)-alpha-D-mannopyranosyl-(1->3)]-beta-D-mannopyranosyl-(1->4)-2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1->4)-2-acetamido-2-deoxy-alpha-D-glucopyranosyl dolichyl dihydrogen diphosphate](/img/structure/B1263667.png)
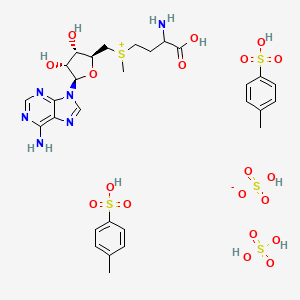
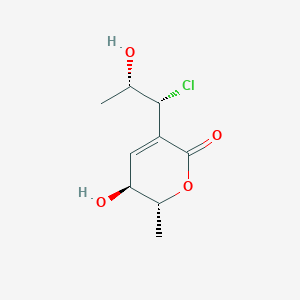
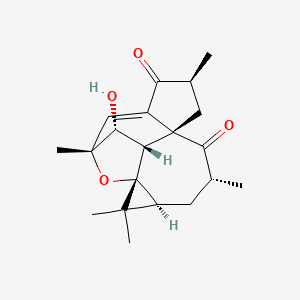
![3-(4-{7-[(5-carboxypentyl)(ethyl)amino]-2-oxo-2H-chromen-3-yl}pyridinium-1-yl)propane-1-sulfonate](/img/structure/B1263674.png)

